4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline
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Overview
Description
4-[2-(1,4-Dioxa-8-azaspiro[45]decan-8-yl)ethyl]aniline is a complex organic compound that features a spirocyclic structure with both ether and amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(4-nitrophenyl)ethylamine, which is then reduced to 2-(4-aminophenyl)ethylamine. This intermediate is reacted with a spirocyclic precursor under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts such as ferric trichloride hexahydrate and activated carbon to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrazine hydrate and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites
Mechanism of Action
The mechanism of action of 4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
N6-2-(4-aminophenyl)ethyladenosine: Shares the aminophenyl group but differs in its adenosine moiety.
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: Contains a similar aminophenyl group but has different functional groups attached.
Uniqueness
4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline |
InChI |
InChI=1S/C15H22N2O2/c16-14-3-1-13(2-4-14)5-8-17-9-6-15(7-10-17)18-11-12-19-15/h1-4H,5-12,16H2 |
InChI Key |
NEYPSYCWQVYBSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)CCC3=CC=C(C=C3)N |
Origin of Product |
United States |
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